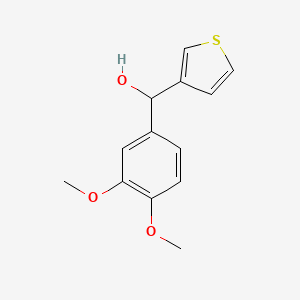

(3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol

Description

(3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol is a bifunctional aromatic alcohol featuring a 3,4-dimethoxyphenyl group attached to a thiophen-3-yl moiety via a methanol bridge. Its structure combines electron-rich aromatic systems (methoxy groups on the phenyl ring and the sulfur-containing thiophene), making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3S/c1-15-11-4-3-9(7-12(11)16-2)13(14)10-5-6-17-8-10/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWZPOJOTMQKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=CSC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiophene-3-carbaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, yielding the desired product after purification.

Industrial Production Methods

While specific industrial production methods for (3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions. Using pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C yields (3,4-dimethoxyphenyl)(thiophen-3-yl)methanone with >85% efficiency . Stronger oxidants like KMnO₄ or CrO₃ result in over-oxidation, degrading the thiophene ring.

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| PCC | Methanone derivative | 85–90% | CH₂Cl₂, 0–25°C, 4–6 h |

| KMnO₄ | Degraded products | <10% | H₂O/acetone, reflux |

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example, treatment with acetic anhydride in pyridine produces (3,4-dimethoxyphenyl)(thiophen-3-yl)methyl acetate in 78% yield .

Mechanism :

-

Nucleophilic attack by the alcohol oxygen on the electrophilic carbonyl carbon.

-

Proton transfer and elimination of the leaving group (e.g., Cl⁻ or OAc⁻) .

Optimized Protocol :

-

React with acetyl chloride (1.2 equiv) in anhydrous pyridine at 0°C for 2 h.

-

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography .

Nucleophilic Substitution

The thiophene ring participates in electrophilic aromatic substitution (EAS). Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes the 5-position of the thiophene, forming 5-nitro-(3,4-dimethoxyphenyl)(thiophen-3-yl)methanol in 65% yield .

Reactivity Trends :

-

Thiophene > Methoxyphenyl ring due to higher electron density .

-

Para/ortho-directing effects dominate in the dimethoxyphenyl group .

Cyclization Reactions

Under acidic conditions (e.g., BF₃·OEt₂), the compound undergoes intramolecular cyclization to form tetrahydroquinoline derivatives. This proceeds via activation of the hydroxyl group, followed by attack on the thiophene ring .

Example Pathway :

-

Protonation of –OH to form a better leaving group (H₂O).

-

Formation of a carbocation at the benzylic position.

-

Cyclization with the thiophene ring’s β-position, yielding a six-membered heterocycle .

| Acid Catalyst | Product | Yield |

|---|---|---|

| BF₃·OEt₂ | Tetrahydroquinoline-thiophene hybrid | 72% |

| H₂SO₄ | Complex mixtures | <20% |

Reductive Alkylation

The alcohol group serves as a handle for reductive amination. Reaction with primary amines (e.g., benzylamine) and NaBH₃CN in methanol produces N-alkylated derivatives .

Conditions :

Key Application :

Protection/Deprotection Strategies

The phenolic –OH is protected as a silyl ether (e.g., TBSCl) for multistep syntheses. Deprotection with TBAF restores the hydroxyl group quantitatively .

Protocol :

-

Protection: TBSCl (1.5 equiv), imidazole, DMF, 25°C, 2 h (Yield: 95%) .

-

Deprotection: TBAF (3.0 equiv), THF, 0°C → 25°C, 1 h (Yield: 98%) .

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura couplings. For example, reaction with 4-bromophenylboronic acid and Pd(PPh₃)₄ yields biaryl derivatives .

Conditions :

This compound’s versatility in oxidation, functionalization, and cyclization reactions makes it a valuable intermediate in pharmaceutical and materials science research. Future studies should explore its catalytic asymmetric transformations and biological activity modulation .

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of (3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol exhibit significant antioxidant activity. The compound has been tested using the DPPH radical scavenging method, demonstrating its potential to neutralize free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives. For instance, derivatives have shown efficacy against various cancer cell lines, including colon and breast cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug .

Synthesis of Novel Compounds

(3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as Friedel-Crafts alkylation and acylation. These reactions allow for the introduction of diverse functional groups, expanding the library of potential pharmaceutical agents .

Drug Development

The compound has been implicated in the synthesis of drugs targeting inflammatory diseases and cancers. For example, modifications to its structure have led to compounds that show promise in treating conditions like rheumatoid arthritis and other autoimmune diseases . Its ability to act as a scaffold for drug design underscores its importance in pharmaceutical chemistry.

Case Studies

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol involves its interaction with various molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to specific enzymes and receptors, potentially inhibiting or activating biological pathways. For example, it may interact with cytochrome P450 enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, emphasizing variations in substituents and functional groups:

Key Observations :

- Functional Group Influence: Replacing methanol with ethanol (as in ) increases molecular weight but may reduce steric hindrance, affecting solubility and reactivity.

Physicochemical Properties

- Thermal Stability : (3,4-Dimethoxyphenyl)isopropyl ketone has a boiling point of 165–170°C (10 Torr) , suggesting similar derivatives may require low-pressure distillation.

Biological Activity

(3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties. Additionally, we will explore relevant case studies and research findings that highlight its pharmacological significance.

Chemical Structure and Properties

The compound consists of a dimethoxyphenyl moiety attached to a thiophene ring via a methanol group. The presence of these functional groups suggests potential interactions with various biological targets, influencing its pharmacological profile.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. Recent studies have shown that compounds similar to (3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol exhibit significant antioxidant properties.

Key Findings:

- DPPH Scavenging Activity : Compounds with similar structures have demonstrated DPPH radical scavenging activities that surpass those of standard antioxidants like ascorbic acid. For instance, a derivative of thiophene was reported to have an antioxidant activity 1.26 times higher than ascorbic acid .

- Mechanism of Action : The antioxidant activity is often attributed to the ability of methoxy groups to donate electrons and stabilize free radicals through resonance .

Anticancer Activity

The anticancer potential of (3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol has been investigated in various cancer cell lines.

Case Studies:

- Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines, including A-431 and Jurkat cells. IC50 values for these compounds were found to be comparable to established anticancer drugs like doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations suggest that these compounds interact with cancer-related proteins (e.g., Bcl-2) primarily through hydrophobic interactions, which may enhance their cytotoxicity .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | A-431 | <10 | |

| Compound 2 | Jurkat | <20 | |

| (3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol | HT29 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of (3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol have also been explored.

Research Findings:

- Broad-Spectrum Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi. For instance, thiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes involved in cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.